[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate
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Overview
Description
Octaacetyl-beta-maltose is a chemical compound formed by acetylating all eight hydroxyl groups of the maltose molecule. It is a white crystalline powder that is soluble in water . The compound is commonly used as a food additive, specifically as a flavor enhancer and sweetener .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octaacetyl-beta-maltose can be synthesized from β-D-Glucopyranose, 4-O-(triphenylmethyl)-, tetraacetate and β-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-cyanate . The reaction involves the use of triphenylmethyl perchlorate in dichloromethane at ambient temperature for 2 hours .
Industrial Production Methods: While specific industrial production methods for octaacetyl-beta-maltose are not extensively documented, the compound is typically produced through chemical synthesis in controlled laboratory environments. The process involves precise reaction conditions to ensure the complete acetylation of the maltose molecule.
Chemical Reactions Analysis
Types of Reactions: Octaacetyl-beta-maltose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or aqueous solutions to break down the compound into its constituent sugars.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Involves the replacement of acetyl groups with other functional groups using reagents like sodium hydroxide or hydrochloric acid.
Major Products: The major products formed from these reactions include maltose, glucose, and various acetylated derivatives .
Scientific Research Applications
Octaacetyl-beta-maltose has several scientific research applications:
Mechanism of Action
The mechanism of action of octaacetyl-beta-maltose involves the hydrolysis of its acetyl groups to release maltose. This process is catalyzed by enzymes such as β-amylase, which cleaves the α-1,4-glucosidic linkages in the compound . The released maltose can then be further metabolized by other enzymes to produce glucose, which is utilized in various metabolic pathways .
Comparison with Similar Compounds
Maltose: A disaccharide composed of two glucose units linked by an α-1,4-glycosidic bond.
Maltose Octaacetate: Similar to octaacetyl-beta-maltose but with different acetylation patterns.
β-D-Glucopyranose Tetraacetate: Another acetylated sugar derivative with fewer acetyl groups compared to octaacetyl-beta-maltose.
Uniqueness: Octaacetyl-beta-maltose is unique due to its complete acetylation, which imparts specific chemical properties such as increased solubility and stability. This makes it particularly useful in applications requiring precise control over the release of maltose and other sugars .
Properties
Molecular Formula |
C28H38O19 |
---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C28H38O19/c1-11(31)24(20(10-30)42-23(41)22(40)25(24,12(2)32)43-16(6)36)47-28(15(5)35)27(14(4)34,45-18(8)38)26(13(3)33,44-17(7)37)21(39)19(9-29)46-28/h19-23,29-30,39-41H,9-10H2,1-8H3/t19-,20-,21-,22+,23+,24-,25-,26+,27-,28-/m1/s1 |
InChI Key |
XBTMNVKLBZDUGM-NEFIXGDUSA-N |
Isomeric SMILES |
CC(=O)[C@]1([C@H](O[C@@H]([C@@H]([C@@]1(C(=O)C)OC(=O)C)O)O)CO)O[C@@]2([C@]([C@@]([C@@H]([C@H](O2)CO)O)(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)C(=O)C |
Canonical SMILES |
CC(=O)C1(C(OC(C(C1(C(=O)C)OC(=O)C)O)O)CO)OC2(C(C(C(C(O2)CO)O)(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)C(=O)C |
Origin of Product |
United States |
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